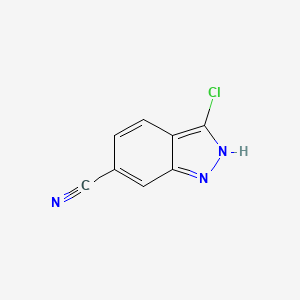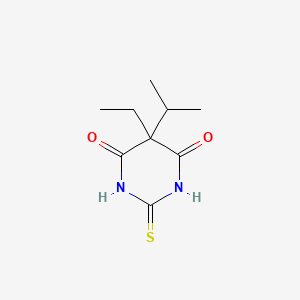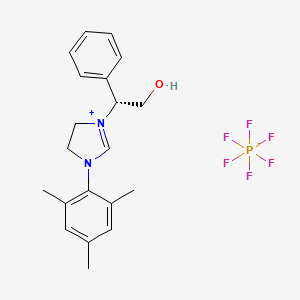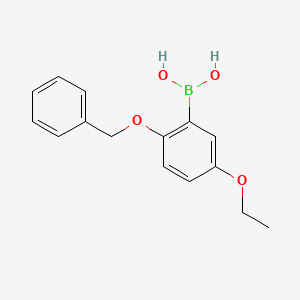![molecular formula C8H10Cl4HgO2 B14014525 Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury CAS No. 51015-07-7](/img/structure/B14014525.png)
Chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]-: is an organomercury compound with the chemical formula C10H10Cl4HgO2. This compound is known for its unique structure, which includes a mercury atom bonded to a benzodioxole ring system. Organomercury compounds are characterized by the presence of at least one carbon-mercury bond, and they have significant applications in various fields due to their unique chemical properties .
Métodos De Preparación
The synthesis of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- typically involves the reaction of hexahydro-2-(trichloromethyl)-1,3-benzodioxole with mercuric chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the toxic and reactive nature of mercury compounds .
Análisis De Reacciones Químicas
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the mercury(II) center to mercury(I) or elemental mercury.
Substitution: The chloro group can be substituted with other ligands, such as alkyl or aryl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of other organomercury compounds and in certain industrial processes.
Mecanismo De Acción
The mechanism of action of mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom can form strong bonds with sulfur atoms in cysteine residues, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is a key factor in the compound’s toxicity .
Comparación Con Compuestos Similares
Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- can be compared with other organomercury compounds such as:
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Dimethylmercury ((CH3)2Hg)
- Diethylmercury ((C2H5)2Hg)
These compounds share the presence of a mercury-carbon bond but differ in their specific structures and reactivities. Mercury, chloro[hexahydro-2-(trichloromethyl)-1,3-benzodioxol-4-yl]- is unique due to its benzodioxole ring system, which imparts distinct chemical properties and reactivity patterns .
Propiedades
Número CAS |
51015-07-7 |
|---|---|
Fórmula molecular |
C8H10Cl4HgO2 |
Peso molecular |
480.6 g/mol |
Nombre IUPAC |
chloro-[2-(trichloromethyl)-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl]mercury |
InChI |
InChI=1S/C8H10Cl3O2.ClH.Hg/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7;;/h3,5-7H,1-2,4H2;1H;/q;;+1/p-1 |
Clave InChI |
VQCTULQNQCVFHF-UHFFFAOYSA-M |
SMILES canónico |
C1CC2C(C(C1)[Hg]Cl)OC(O2)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(e)-(4-Propylphenyl)diazenyl]benzoic acid](/img/structure/B14014443.png)
![Ethoxy-[(4-nitrophenyl)methylsulfanyl]methanethione](/img/structure/B14014444.png)


![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)



![2,5-Difluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14014506.png)
![2-[13-Amino-3,5-bis(methylsulfanyl)-4,6,8,10,12-pentazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-8-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014509.png)


![2-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N-methyl-N-phenylacetamide;ethanesulfonic acid](/img/structure/B14014538.png)

